A Comprehensive Guide to the Structural Elucidation of 1-Cyclobutanecarbonylazetidine-3-carboxylic acid
A Comprehensive Guide to the Structural Elucidation of 1-Cyclobutanecarbonylazetidine-3-carboxylic acid
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern drug discovery, the exploration of novel molecular scaffolds is paramount to identifying next-generation therapeutics. Small, strained ring systems such as azetidines and cyclobutanes are of particular interest due to their ability to introduce unique three-dimensional character into molecules, often leading to improved pharmacological properties. This guide provides a comprehensive, in-depth technical walkthrough for the structural elucidation of a novel compound, 1-Cyclobutanecarbonylazetidine-3-carboxylic acid.
This document is designed for researchers, scientists, and drug development professionals, offering a systematic and logical workflow that leverages a suite of modern spectroscopic techniques. We will move beyond simple data reporting and delve into the causality behind experimental choices, demonstrating how a combination of high-resolution mass spectrometry, infrared spectroscopy, and a full suite of one- and two-dimensional nuclear magnetic resonance experiments can be synergistically applied to unambiguously confirm the molecular structure. The protocols and interpretations described herein are designed to be self-validating, ensuring the highest degree of scientific integrity.
Proposed Structure and Initial Analysis
The journey of structural elucidation begins with a hypothesis. The proposed structure of the target compound is presented below. Our objective is to design and execute a series of experiments that will either confirm or refute this proposed structure.
Proposed Structure:

Key Structural Fragments:
-
Azetidine Ring: A four-membered nitrogen-containing heterocycle.
-
Cyclobutane Ring: A four-membered carbocyclic ring.
-
Amide Linkage: Connecting the cyclobutane and azetidine rings.
-
Carboxylic Acid Group: Attached to the 3-position of the azetidine ring.
Predicted Molecular Formula and Mass:
-
Molecular Formula: C₉H₁₃NO₃
-
Monoisotopic Mass: 183.08954 u
Experimental Workflow for Structure Elucidation
A logical and efficient workflow is critical for unambiguous structure determination. The following diagram outlines the systematic approach detailed in this guide, starting from fundamental molecular formula confirmation and progressing to the intricate mapping of the atomic framework.
Caption: A systematic workflow for the structural elucidation of 1-Cyclobutanecarbonylazetidine-3-carboxylic acid.
High-Resolution Mass Spectrometry (HRMS)
Causality of Experimental Choice: Before investing time in more complex analyses, it is imperative to confirm the elemental composition of the molecule. HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. We chose Electrospray Ionization (ESI) as it is a soft ionization technique well-suited for polar molecules containing acidic and basic functional groups, minimizing fragmentation and preserving the molecular ion.[1]
Experimental Protocol: HRMS via ESI
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Instrument: A high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap).
-
Ionization Mode: ESI, run in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.
-
Mass Analysis: Scan over a mass range of m/z 100-500.
-
Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the analysis to guarantee mass accuracy below 5 ppm.
Predicted Data and Interpretation
The molecular formula C₉H₁₃NO₃ requires a monoisotopic mass of 183.08954 u. The HRMS data must match this value within a narrow tolerance.
| Ion | Predicted m/z |
| [M+H]⁺ (C₉H₁₄NO₃⁺) | 184.09682 |
| [M-H]⁻ (C₉H₁₂NO₃⁻) | 182.08227 |
| [M+Na]⁺ (C₉H₁₃NNaO₃⁺) | 206.07876 |
Confirmation of these exact masses would provide strong evidence for the proposed molecular formula, forming a solid foundation for subsequent spectroscopic analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality of Experimental Choice: FT-IR spectroscopy is a rapid and non-destructive technique that excels at identifying the presence of specific functional groups. For our target molecule, we expect to see characteristic absorptions for the carboxylic acid O-H and C=O, as well as the amide C=O. The presence and position of these bands provide crucial initial confirmation of the key chemical moieties.[2][3]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument: A standard FT-IR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Background Correction: Perform a background scan of the clean, empty ATR crystal prior to sample analysis.
Predicted Data and Interpretation
The IR spectrum will provide a "fingerprint" of the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| Carboxylic Acid O-H Stretch | 3300 - 2500 | Very broad, often obscuring C-H stretches |
| Aliphatic C-H Stretch | 2980 - 2850 | Sharp, medium intensity |
| Amide C=O Stretch | ~1640 | Strong, sharp |
| Carboxylic Acid C=O Stretch | ~1710 | Strong, sharp |
| C-N Stretch | 1350 - 1200 | Medium intensity |
The observation of a very broad band in the 3300-2500 cm⁻¹ region, coupled with two distinct strong carbonyl peaks around 1710 cm⁻¹ and 1640 cm⁻¹, would strongly support the presence of both a carboxylic acid and an amide group.[2][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality of Experimental Choice: NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) experiments will allow us to map out the complete connectivity of the molecule, piece by piece.[6]
Experimental Protocols: NMR
-
Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or MeOD, which are suitable for carboxylic acids). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
1D Experiments:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ carbons.
-
-
2D Experiments:
-
Acquire a COSY (Correlation Spectroscopy) spectrum to identify ¹H-¹H coupling networks.
-
Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons to their directly attached carbons.
-
Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) ¹H-¹³C correlations.
-
Predicted Data and Interpretation
¹H NMR Spectroscopy
The ¹H NMR spectrum will reveal the number of unique proton environments, their integration (relative number of protons), and their coupling patterns (multiplicity).
| Proton Label | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| a | 1.8 - 2.2 | Multiplet | 4H | Cyclobutane CH₂ |
| b | 2.2 - 2.6 | Multiplet | 2H | Cyclobutane CH₂ adjacent to C=O |
| c | 3.0 - 3.4 | Quintet | 1H | Cyclobutane CH |
| d | 3.8 - 4.2 | Multiplet | 2H | Azetidine CH₂ (position 2) |
| e | 4.2 - 4.6 | Multiplet | 2H | Azetidine CH₂ (position 4) |
| f | 3.5 - 3.9 | Quintet | 1H | Azetidine CH (position 3) |
| g | ~12.5 | Broad Singlet | 1H | Carboxylic Acid OH |
Note: Due to the conformational rigidity of the small rings and the presence of the amide bond (which can exhibit rotational isomers), some proton signals may appear as complex multiplets.
¹³C NMR and DEPT-135 Spectroscopy
The ¹³C NMR spectrum shows all unique carbon atoms, while the DEPT-135 experiment helps in assigning them.[7][8]
| Carbon Type | Predicted Chemical Shift (ppm) | Assignment |
| C | ~174 | Carboxylic Acid C=O |
| C | ~172 | Amide C=O |
| CH | ~55 | Azetidine CH (position 3) |
| CH₂ | ~50 | Azetidine CH₂ (position 2/4) |
| CH₂ | ~48 | Azetidine CH₂ (position 2/4) |
| CH | ~38 | Cyclobutane CH |
| CH₂ | ~25 | Cyclobutane CH₂ |
| CH₂ | ~18 | Cyclobutane CH₂ |
Note: The two azetidine CH₂ carbons may be non-equivalent due to the stereocenter at position 3.
2D NMR Spectroscopy: Assembling the Structure
-
COSY: This experiment will be crucial for confirming the proton networks within the two separate ring systems. We expect to see correlations between the protons of the cyclobutane ring (a, b, c) and separately, among the protons of the azetidine ring (d, e, f). The absence of correlations between these two groups confirms they are not directly connected through adjacent bonds.
-
HSQC: This experiment provides a direct link between the proton and carbon data, allowing for the unambiguous assignment of each proton to its attached carbon. For example, the proton signal at ~3.6 ppm (f) will correlate with the carbon signal at ~55 ppm.
-
HMBC: This is the key experiment that connects the individual fragments of the molecule. The long-range correlations are the final pieces of the puzzle. The following diagram illustrates the most critical HMBC correlations needed to confirm the overall structure.
Caption: Key HMBC correlations confirming the connectivity of molecular fragments.
Critical HMBC Interpretations:
-
Connecting the Rings: A correlation from the cyclobutane methine proton H(c) to the amide carbonyl carbon is the definitive link between the two ring systems. Additionally, correlations from the azetidine methylene protons H(d) and H(e) to the same amide carbonyl carbon confirm the N-acylation.
-
Position of the Carboxylic Acid: Correlations from the azetidine methine proton H(f) and the azetidine methylene protons H(d) and H(e) to the carboxylic acid carbonyl carbon will unambiguously place the carboxyl group at the C3 position of the azetidine ring.
Conclusion
The structural elucidation of a novel chemical entity like 1-Cyclobutanecarbonylazetidine-3-carboxylic acid requires a multi-faceted analytical approach where each technique provides a unique and complementary piece of information. By following the systematic workflow outlined in this guide—beginning with the confirmation of the molecular formula by HRMS, identifying key functional groups with FT-IR, and finally mapping the complete atomic connectivity using a suite of 1D and 2D NMR experiments—we can achieve an unambiguous and self-validated structural assignment. The convergence of data from all these methods provides the highest level of confidence in the final structure, a critical step in the advancement of any chemical research or drug development program.
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